
4-(Phenylsulfinimidoyl)phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylsulfinimidoyl)phenol;hydrochloride is a chemical compound with the molecular formula C12H11NOS·HCl. It is known for its unique structure, which includes a phenylsulfinimidoyl group attached to a phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfinimidoyl)phenol;hydrochloride typically involves the reaction of phenol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinimidoyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylsulfinimidoyl)phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the phenol ring
Applications De Recherche Scientifique
4-(Phenylsulfinimidoyl)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Phenylsulfinimidoyl)phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfinimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Sulfinamides: Compounds containing a sulfinyl group attached to an amine.
Sulfoxides: Compounds with a sulfinyl group bonded to two carbon atoms.
Uniqueness
4-(Phenylsulfinimidoyl)phenol;hydrochloride is unique due to the presence of both a phenylsulfinimidoyl group and a phenol group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
827044-71-3 |
|---|---|
Formule moléculaire |
C12H12ClNOS |
Poids moléculaire |
253.75 g/mol |
Nom IUPAC |
4-(phenylsulfinimidoyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H11NOS.ClH/c13-15(11-4-2-1-3-5-11)12-8-6-10(14)7-9-12;/h1-9,13-14H;1H |
Clé InChI |
VJLPDSBCUBCJDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=N)C2=CC=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
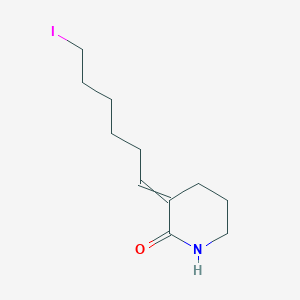
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
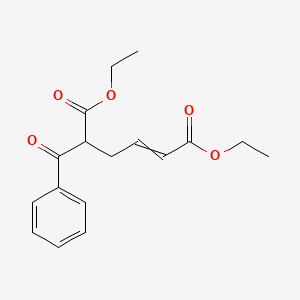
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
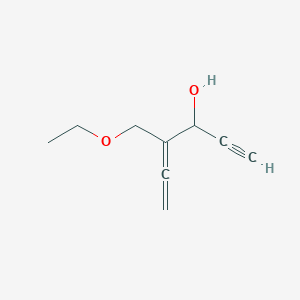
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
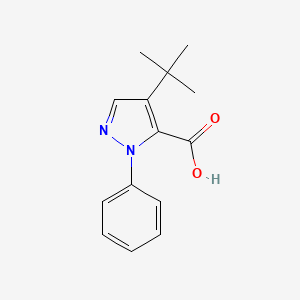
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
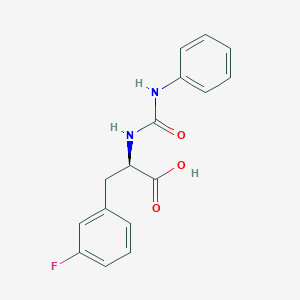
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)
![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
